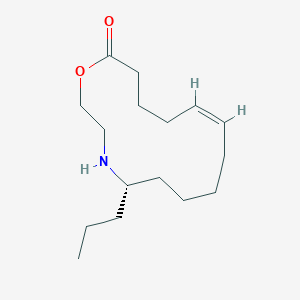
4-(3,4-Dimethoxyphenyl)butanoic acid
Descripción general
Descripción
4-(3,4-Dimethoxyphenyl)butanoic acid, also known as DMPA, is an organic acid that is widely used in scientific research. It is a versatile compound with a range of applications in the fields of chemistry, biochemistry, and physiology. It is a white crystalline solid with a molecular weight of 178.2 g/mol and a melting point of 171-173 °C. DMPA is a common reagent in the synthesis of many organic compounds, and its usage has been reported in a variety of scientific fields.
Aplicaciones Científicas De Investigación
Synthesis and Antioxidant Properties
4-(3,4-Dimethoxyphenyl)butanoic acid has been utilized in the synthesis of various compounds with potential antioxidant properties. In a study, new (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles were synthesized, which involved the reaction of acid hydrolysis, leading to the production of carboxylic acids including this compound. These compounds were evaluated for their antioxidant activity, showing potential for further research in this area (Dovbnya et al., 2022).
Solid-Phase Synthesis Applications
The compound plays a role in the preparation of linkers and resins for solid-phase synthesis. A study reported the synthesis of 4-(4-formyl-3,5-dimethoxyphenoxy)butanoic acid, a derivative of this compound, highlighting its utility in the solid-phase synthesis of peptides and non-peptides (Jin et al., 2001).
Biological Activity of Derivatives
Derivatives of this compound have been synthesized and evaluated for their biological activities. For instance, 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives demonstrated fungicidal and insecticidal activities in greenhouse evaluations, showcasing the compound's potential in agrochemical research (Liu et al., 2004).
Optical Gating of Synthetic Ion Channels
In the field of nanofluidics, a derivative, 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, was used to demonstrate the optical gating of synthetic ion channels. This application highlights the potential of derivatives of this compound in the development of light-induced controlled release systems, sensors, and information processing devices (Ali et al., 2012).
Molecular Docking and Vibrational Studies
The compound's derivatives have been the subject of molecular docking and vibrational studies, contributing to our understanding of noncovalent interactions and the potential for biological activity. Such research has implications for pharmacological development and the design of nonlinear optical materials (Vanasundari et al., 2018).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that this compound belongs to the class of organic compounds known as phenylpropanoic acids , which typically interact with a variety of targets, including enzymes and receptors, depending on their specific structure and functional groups.
Mode of Action
As a phenylpropanoic acid derivative , it may interact with its targets through various mechanisms, such as competitive inhibition or allosteric modulation. The presence of the dimethoxyphenyl group could influence the compound’s binding affinity and selectivity for its targets.
Biochemical Pathways
Phenylpropanoic acids are often involved in a wide range of biological processes, including signal transduction, metabolic processes, and cell cycle regulation .
Pharmacokinetics
The compound’s molecular weight (22425300), boiling point (210ºC at 6 torr), and melting point (62-63ºC) suggest that it may have favorable bioavailability .
Result of Action
As a phenylpropanoic acid derivative , it may exert a variety of effects depending on its specific targets and mode of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(3,4-Dimethoxyphenyl)butanoic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability, its interaction with targets, and its overall efficacy .
Análisis Bioquímico
Biochemical Properties
4-(3,4-Dimethoxyphenyl)butanoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with histone deacetylases (HDACs), where this compound acts as an inhibitor . This inhibition can lead to changes in gene expression by altering the acetylation status of histones, thereby impacting chromatin structure and transcriptional activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In HT-29 colorectal cancer cells, this compound has been shown to influence apoptosis and proliferation . Additionally, it affects histone deacetylase activity, which can lead to changes in gene expression and cellular metabolism. By modulating these pathways, this compound can alter cell function and behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to histone deacetylases, inhibiting their activity and leading to increased acetylation of histones . This change in acetylation status can result in the activation or repression of specific genes, thereby influencing cellular processes such as proliferation, differentiation, and apoptosis. Additionally, this compound may interact with other proteins and enzymes, further modulating cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, but its efficacy may decrease due to degradation . Long-term exposure to this compound can lead to sustained changes in gene expression and cellular behavior, highlighting the importance of monitoring its stability in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as neuroprotection and anti-inflammatory properties . At higher doses, it can lead to toxic or adverse effects, including cellular stress and apoptosis. Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds . These interactions can influence metabolic flux and alter the levels of metabolites within cells. The compound’s role in metabolic pathways underscores its potential impact on cellular energy balance and overall metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can affect its activity and function, highlighting the importance of understanding its transport dynamics.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . This localization can impact its interactions with biomolecules and its overall efficacy in modulating cellular processes.
Propiedades
IUPAC Name |
4-(3,4-dimethoxyphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-15-10-7-6-9(8-11(10)16-2)4-3-5-12(13)14/h6-8H,3-5H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQKCIAJGRMMNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCCC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80314571 | |
| Record name | 4-(3,4-Dimethoxyphenyl)butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80314571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13575-74-1 | |
| Record name | 13575-74-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286140 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(3,4-Dimethoxyphenyl)butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80314571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3,4-dimethoxyphenyl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



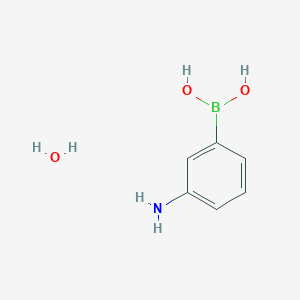
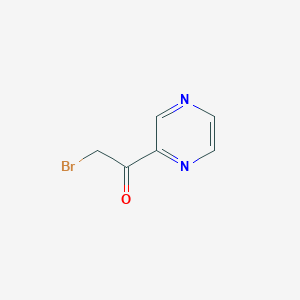
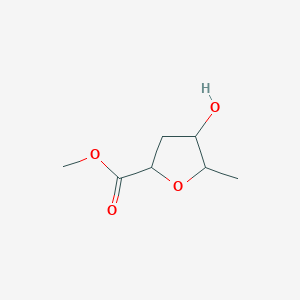

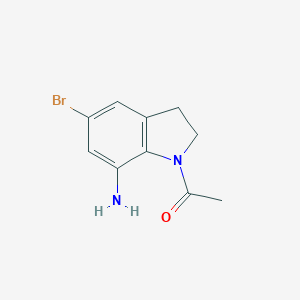
![5-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B139190.png)
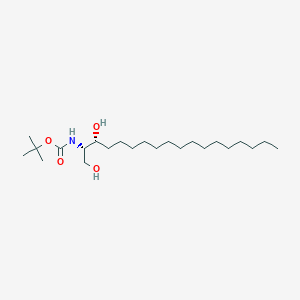
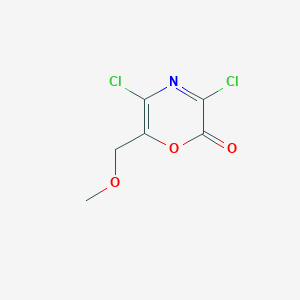

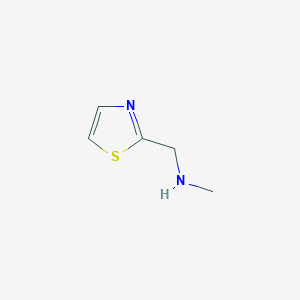
![Pyrazino[2,3-f][4,7]phenanthroline](/img/structure/B139200.png)
![(E)-3-[4-[(E)-2-[7-(dimethylamino)-2-oxo-1,4-benzoxazin-3-yl]ethenyl]phenyl]prop-2-enoic acid](/img/structure/B139201.png)
